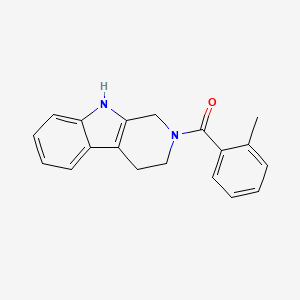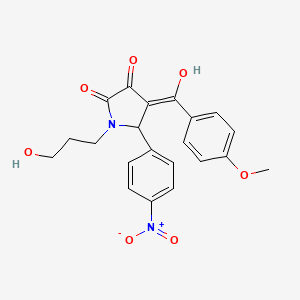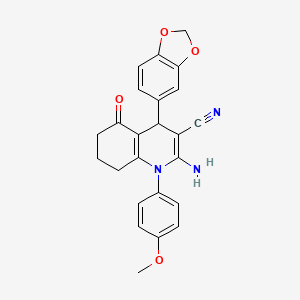![molecular formula C19H18BrN3O3 B11545893 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11545893.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of bromine, methoxy, phenoxy, indole, and hydrazide functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromo-2-methoxyphenol with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 2-methyl-1H-indole-3-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-(4-formyl-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide.
Reduction: Formation of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazine.
Substitution: Formation of 2-(4-amino-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the indole moiety can interact with cellular receptors, modulating signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-methoxyphenoxy)acetic acid
- 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
- 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazine
Uniqueness
Compared to similar compounds, 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole and hydrazide moieties allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18BrN3O3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-12-15(14-5-3-4-6-16(14)22-12)10-21-23-19(24)11-26-17-8-7-13(20)9-18(17)25-2/h3-10,22H,11H2,1-2H3,(H,23,24)/b21-10+ |
InChI Key |
GADSAPUEXIXBDW-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)COC3=C(C=C(C=C3)Br)OC |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)COC3=C(C=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11545810.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11545812.png)
![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11545814.png)
![N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide](/img/structure/B11545815.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11545817.png)

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11545828.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11545842.png)
![1,1'-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea]](/img/structure/B11545844.png)
![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide](/img/structure/B11545866.png)
![2-(4-Chlorophenoxy)-N'-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]acetohydrazide](/img/structure/B11545869.png)


![3-hydroxy-N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide](/img/structure/B11545885.png)
